![molecular formula C21H20ClN3O5S2 B2432865 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide CAS No. 932973-83-6](/img/no-structure.png)
2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O5S2 and its molecular weight is 493.98. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has provided insights into the base-induced decomposition of such compounds, including those related to the mentioned chemical. The study focused on the chemiluminescence properties of these dioxetanes, revealing their light emission characteristics under specific conditions (Watanabe et al., 2010).
Pharmacological Evaluation
- A study on different derivatives of 1,3,4-oxadiazole and acetamide, including compounds related to the one , highlighted their antibacterial and anti-enzymatic potentials. This research provides insights into the potential medical applications of these compounds (Nafeesa et al., 2017).
Structural Insights
- Investigations into the structural characteristics of certain dihydropyrimidine derivatives, including those similar to the specified chemical, have been conducted. This research provides valuable information about the molecular structures and potential interactions with biological targets, such as the human dihydrofolate reductase enzyme (Al-Wahaibi et al., 2021).
Antimicrobial and Antitumor Activities
- Some studies have explored the antimicrobial activities of sulfonamide derivatives. These investigations shed light on the potential use of such compounds, including the one , in combating various bacterial strains and their effectiveness against specific microorganisms (Krátký et al., 2012).
Environmental Impact
- Research on the degradation of chlorimuron-ethyl by Aspergillus niger, a compound structurally related to the one , has implications for understanding the environmental impact and breakdown of such chemicals in agricultural settings (Sharma et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(4-methoxybenzyl)acetamide with 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the intermediate compound. The intermediate compound is then oxidized to form the final product.", "Starting Materials": [ "2-chloro-N-(4-methoxybenzyl)acetamide", "5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base", "Oxidizing agent" ], "Reaction": [ "Step 1: 2-chloro-N-(4-methoxybenzyl)acetamide is reacted with 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the intermediate compound.", "Step 2: The intermediate compound is then oxidized using an oxidizing agent to form the final product, 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide." ] } | |
Número CAS |
932973-83-6 |
Fórmula molecular |
C21H20ClN3O5S2 |
Peso molecular |
493.98 |
Nombre IUPAC |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-13-3-8-16(9-17(13)22)32(28,29)18-11-24-21(25-20(18)27)31-12-19(26)23-10-14-4-6-15(30-2)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,25,27) |
Clave InChI |
SFWZTFYQOUSCPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)OC)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



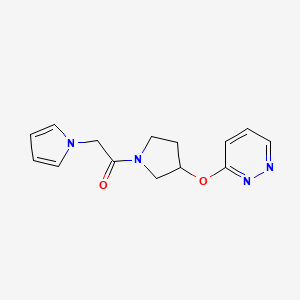
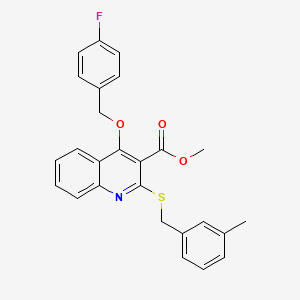
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)
![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)
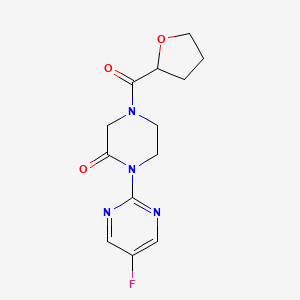
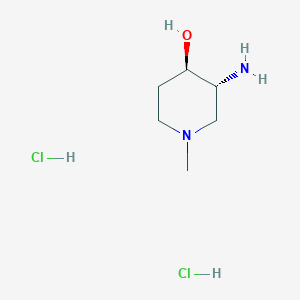
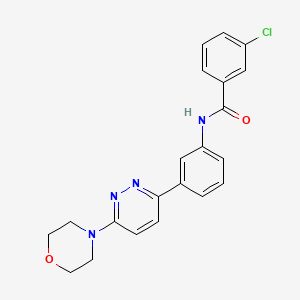
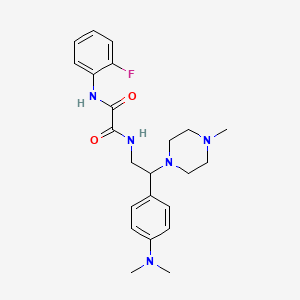
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2432798.png)
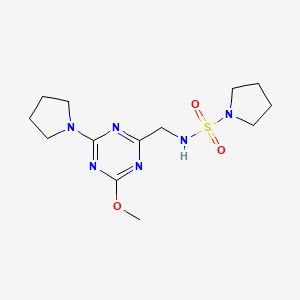


![3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2432804.png)
![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one](/img/structure/B2432805.png)